5-Fluoro-1H-pyrrolo[2,3-b]pyridine: An In-depth Technical Guide to its Core Basic Properties
5-Fluoro-1H-pyrrolo[2,3-b]pyridine: An In-depth Technical Guide to its Core Basic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 5-fluoro-7-azaindole, is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry. Its rigid bicyclic structure, composed of a pyrrole ring fused to a pyridine ring, serves as a privileged scaffold in the design of potent and selective kinase inhibitors. The strategic incorporation of a fluorine atom can modulate the molecule's physicochemical properties, such as basicity and lipophilicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core basic properties of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, including its physicochemical characteristics, and its role as a key building block in the development of targeted therapeutics.
Physicochemical Properties
Table 1: General and Physical Properties
| Property | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) |
| Molecular Formula | C₇H₅FN₂[1] | C₇H₆N₂ |
| Molecular Weight | 136.13 g/mol [1] | 118.14 g/mol [2] |
| Appearance | Crystalline solid, colorless to pale yellow | White to off-white powder[2] |
| Melting Point | 112-113 °C[1] | 107 °C[2] |
| Boiling Point | Data not available | 270 °C at 755 Torr[2] |
| CAS Number | 866319-00-8[1] | 271-63-6 |
Table 2: Solubility Profile
| Solvent | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (Qualitative) | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) (Quantitative) |
| Water | Poorly soluble | Soluble[3] |
| Dichloromethane | Good solubility | Data not available |
| Chloroform | Good solubility | Soluble[4] |
| Methanol | Data not available | Soluble[3][5] |
| Ethanol | Data not available | Soluble[3][5] |
| Acetonitrile | Data not available | Soluble[3][5] |
| Tetrahydrofuran (THF) | Data not available | Highly soluble[5] |
| Acetone | Data not available | Highly soluble[5] |
| n-Hexane | Data not available | Poorly soluble[5] |
Table 3: Acidity and Basicity
| Compound | pKa (Conjugate Acid) |
| 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (Estimated) | ~2.6 - 3.6 |
| 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) | 4.59[6] |
| Pyridine | 5.25 |
Discussion of Physicochemical Properties:
The introduction of a fluorine atom at the 5-position of the 1H-pyrrolo[2,3-b]pyridine core is expected to influence its electronic properties. Fluorine is a highly electronegative atom and acts as an electron-withdrawing group through the inductive effect. This electron-withdrawing nature is anticipated to decrease the basicity of the pyridine nitrogen. The pKa of the conjugate acid of pyridine is 5.25, and for the parent 7-azaindole, it is 4.59.[6] The presence of the fluorine atom in the 5-position is expected to further lower this pKa value, likely into the range of 2.6 to 3.6, making 5-Fluoro-1H-pyrrolo[2,3-b]pyridine a weaker base than its non-fluorinated counterpart.[7][8]
Regarding solubility, while quantitative data for the fluorinated compound is scarce, it is described as having good solubility in organic solvents like dichloromethane and chloroform and poor solubility in water. This is consistent with the behavior of many organic molecules. The parent compound, 7-azaindole, exhibits good solubility in a range of polar organic solvents.[3][5]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate determination of the physicochemical properties of a compound. Below are representative methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Materials:
-
5-Fluoro-1H-pyrrolo[2,3-b]pyridine
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Prepare a ~1 mM solution of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa value will be an apparent pKa (pKaapp). Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Acidification: If determining the pKa of the conjugate acid, the solution is first made acidic (pH ~2) with a small amount of 0.1 M HCl.
-
Titration: Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant and recording the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve. The equivalence point is the point of steepest inflection in the curve.
Determination of Aqueous Solubility by the Shake-Flask Method
This is the gold standard method for determining equilibrium solubility.
Materials:
-
5-Fluoro-1H-pyrrolo[2,3-b]pyridine
-
Deionized water (or other solvent of interest)
-
Scintillation vials or sealed flasks
-
Shaker or rotator at a constant temperature
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of solid 5-Fluoro-1H-pyrrolo[2,3-b]pyridine to a vial containing a known volume of the solvent (e.g., deionized water).
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and analyze the concentration of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine using a validated analytical method such as HPLC-UV or LC-MS.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.
Role in Drug Discovery and Relevant Signaling Pathways
5-Fluoro-1H-pyrrolo[2,3-b]pyridine is a key pharmacophore in the development of kinase inhibitors. Its structure serves as a bioisostere for the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity. Derivatives of this scaffold have shown potent inhibitory activity against several important kinase targets, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGFR signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis.[9] Aberrant activation of this pathway is implicated in various cancers.[10]
Caption: FGFR Signaling Pathway and Inhibition.
Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway
The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity and inflammation.[11][12][13] Dysregulation of this pathway is associated with autoimmune diseases and cancers.[14]
Caption: JAK-STAT Signaling Pathway and Inhibition.
Experimental Workflow for Kinase Inhibitor Screening
The development of kinase inhibitors based on the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine scaffold typically follows a structured workflow, from initial screening to lead optimization.
Caption: Kinase Inhibitor Screening Workflow.
In Vitro Kinase Assay Protocol (General)
A common method to assess the inhibitory potential of compounds is through in vitro kinase assays.
Materials:
-
Recombinant kinase (e.g., FGFR1, JAK1)
-
Kinase-specific substrate (peptide or protein)
-
5-Fluoro-1H-pyrrolo[2,3-b]pyridine derivative library
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.)
-
96- or 384-well plates
-
Detection reagents (e.g., for ADP-Glo™ assay) or phosphocellulose paper (for radiometric assay)
-
Plate reader (luminescence or scintillation counter)
Procedure (Luminescence-based, e.g., ADP-Glo™):
-
Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Add the kinase and its specific substrate to the wells.
-
Initiation: Start the reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30 °C) for a set time (e.g., 60 minutes).
-
Termination and Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
5-Fluoro-1H-pyrrolo[2,3-b]pyridine is a fundamentally important heterocyclic scaffold in modern drug discovery, particularly in the realm of kinase inhibitors. Its basic properties, including its modulated basicity and favorable solubility in organic solvents, make it an attractive starting point for the synthesis of targeted therapeutics. A thorough understanding of its physicochemical characteristics, coupled with robust experimental protocols for their determination and for the evaluation of its derivatives, is essential for the successful development of novel and effective drugs. The strategic use of this fluorinated azaindole core in targeting key signaling pathways like FGFR and JAK-STAT holds significant promise for the treatment of various proliferative and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. 7-Azaindole, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
